molecular formula C23H25N5O2 B6535807 N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1058223-13-4

N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6535807
CAS No.: 1058223-13-4
M. Wt: 403.5 g/mol
InChI Key: UXMUQXMHJQSENM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 2-methylphenyl group at position 6 and a 3-methoxyphenyl carboxamide moiety. This structure places it within a broader class of compounds targeting enzymes and receptors, such as fatty acid amide hydrolase (FAAH) or dopamine receptors, due to the piperazine-carboxamide scaffold’s versatility in molecular interactions .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-17-6-3-4-9-20(17)21-10-11-22(26-25-21)27-12-14-28(15-13-27)23(29)24-18-7-5-8-19(16-18)30-2/h3-11,16H,12-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMUQXMHJQSENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the piperazine moiety. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural motifs with several FAAH inhibitors, dopamine receptor ligands, and anticancer agents. Key comparisons include:

Compound Core Structure Substituents Key Pharmacological Data Reference
PKM-833 Piperazine-carboxamide Pyridazin-3-yl, 7-(trifluoromethyl)chroman-4-yl FAAH IC₅₀: 8.8 nM (human), 10 nM (rat); 200-fold selectivity over 137 off-targets
YM580 2,5-Dimethylpiperazine-carboxamide 4-Cyano-3-(trifluoromethyl)phenyl, 6-(trifluoromethyl)pyridin-3-yl AR antagonist; ED₅₀ (rat ventral prostate): 2.2 mg/kg/day; peripherally selective
A2 (Quinazoline derivative) Piperazine-carboxamide 3-Fluorophenyl, 4-oxo-3,4-dihydroquinazolin-2-ylmethyl Yield: 52.2%; m.p.: 189.5–192.1°C; NMR-confirmed structure
Compound 8d Piperazine-carboxamide 3-Methoxybenzoyl, pyridin-2-ylacetamide m.p.: 207–209°C; EI-MS: 458 [M]⁺
ML267 Piperazine-carbothioamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, 4-methoxypyridin-2-yl Bacterial PPTase inhibitor; attenuates secondary metabolism

Key Structural and Functional Insights

  • Substituent Effects :

    • The 3-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to fluorine- or chlorine-substituted analogs (e.g., A2–A6 in ) .
    • The pyridazine core (vs. pyridine or quinazoline in other compounds) may confer unique binding kinetics due to its electron-deficient aromatic system .
  • Pharmacological Selectivity :

    • Carboxamide linkers (as in the target compound) are critical for receptor selectivity. For example, replacing the carboxamide with an amine linker in dopamine D3 ligands reduced D3R affinity by >100-fold .
    • PKM-833’s trifluoromethyl group on the chroman ring enhances FAAH inhibition potency and selectivity, suggesting that electron-withdrawing groups improve target engagement .
  • Physicochemical Properties :

    • Melting points for piperazine-carboxamides range widely (e.g., 190–266°C), influenced by substituent bulk and hydrogen-bonding capacity .
    • Molecular weights (~450–550 g/mol) and logP values (predicted >3) align with CNS-penetrant drug-like properties .

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